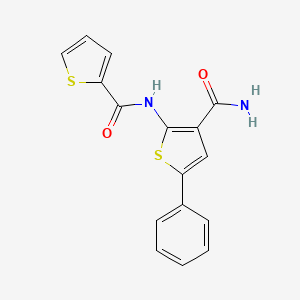

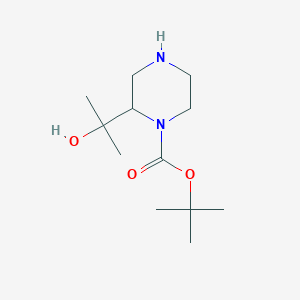

![molecular formula C17H21Cl2N3O2 B2644921 N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide CAS No. 478078-42-1](/img/structure/B2644921.png)

N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide, commonly known as DCPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPC is a cyclopropane-containing hydrazide that has been synthesized through various methods and has shown promising results in several studies.

Aplicaciones Científicas De Investigación

Cyclopropane and Piperidine in Medicinal Chemistry

Cyclopropane Utilization : Cyclopropanes are noted for their spatial and electronic characteristics, which, combined with high metabolic stability, make them valuable in medicinal chemistry. The direct cyclopropyl transfer reaction onto cyclic amides and azoles using a cyclopropylbismuth reagent, facilitated by copper acetate, represents a significant advancement for incorporating cyclopropane into nitrogenated compounds, crucial in pharmaceuticals (Gagnon et al., 2007).

Piperidine Synthesis : The catalytic synthesis of piperidines from propargyl amines and cyclopropanes, using Zn(II) catalysis, offers a method for creating highly functionalized piperidines. This process involves a tandem cyclopropane ring-opening/Conia-ene cyclization, demonstrating the versatility of cyclopropane in synthesizing complex nitrogen-containing cycles (Lebold et al., 2009).

Cyclopropane's Role in Drug Molecules

A review on the increasing use of cyclopropyl rings in drug development highlights their contribution to enhancing potency and reducing off-target effects. The cyclopropane ring's unique properties, such as coplanarity, shorter and stronger C-C bonds, and enhanced π-character, are particularly beneficial in overcoming drug discovery challenges (Talele, 2016).

Organic Synthesis and Chemical Transformations

Cyclopropanone Equivalents : The synthesis of 1-piperidino-1-trimethylsilyloxycyclopropane from 3-chloropropionic acid and its use as a cyclopropanone equivalent in various nucleophilic reactions illustrate the synthetic utility of cyclopropane derivatives. This work showcases the potential for creating complex molecules, including pyrroles, pyrrolines, and pyrrolizidines, from cyclopropane precursors (Wasserman et al., 1989).

Propiedades

IUPAC Name |

N'-(cyclopropanecarbonyl)-1-[(3,4-dichlorophenyl)methyl]piperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21Cl2N3O2/c18-14-4-1-11(9-15(14)19)10-22-7-5-13(6-8-22)17(24)21-20-16(23)12-2-3-12/h1,4,9,12-13H,2-3,5-8,10H2,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNWIEUUCBURJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NNC(=O)C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}cyclopropanecarbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644838.png)

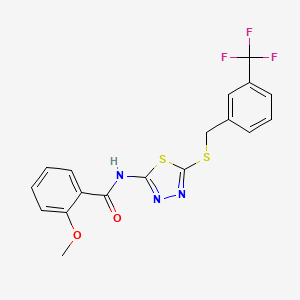

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2644842.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2644845.png)

![6-Methoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2644849.png)

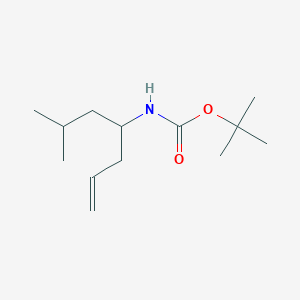

![N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2644851.png)

![(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate](/img/structure/B2644855.png)

![N~1~-mesityl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2644860.png)